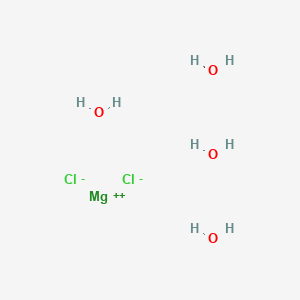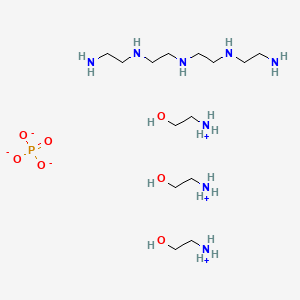
Magnesium chloride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride tetrahydrate is an inorganic compound with the chemical formula MgCl₂·4H₂O. It is a colorless or white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial, chemical, and biological applications due to its hygroscopic nature and ability to provide magnesium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium chloride tetrahydrate can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with hydrochloric acid:
Mg(OH)2+2HCl→MgCl2+2H2O
The resulting magnesium chloride solution is then crystallized to obtain this compound.
Industrial Production Methods
Industrially, magnesium chloride is often extracted from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) can also be used as a source. The extraction process involves solution mining, where the mineral is dissolved in water and then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it can hydrolyze to form magnesium hydroxide and hydrochloric acid.
Dehydration: Upon heating, it loses water molecules to form anhydrous magnesium chloride.
Complex Formation: It can form complexes with other ions and molecules.
Common Reagents and Conditions
Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.
Heat: Applied to dehydrate this compound to anhydrous magnesium chloride.
Major Products
Magnesium Hydroxide: Formed during hydrolysis.
Anhydrous Magnesium Chloride: Formed during dehydration.
Scientific Research Applications
Magnesium chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a Lewis acid catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a source of magnesium ions in cell culture media.
Medicine: Used in electrolyte replenishment and as a component in dialysis solutions.
Mechanism of Action
Magnesium chloride tetrahydrate exerts its effects primarily through the release of magnesium ions (Mg²⁺). These ions play a crucial role in various biochemical processes, including enzyme activation, nucleic acid stability, and muscle contraction. The compound’s hygroscopic nature also makes it effective in moisture control applications .
Comparison with Similar Compounds
Similar Compounds
Magnesium Sulfate (MgSO₄·7H₂O):
Calcium Chloride (CaCl₂): Used as a de-icing agent and in concrete production.
Sodium Chloride (NaCl): Common table salt, used in food and industrial applications.
Uniqueness
Magnesium chloride tetrahydrate is unique due to its high solubility in water and its ability to provide magnesium ions efficiently. Unlike magnesium sulfate, it is less commonly used in medical applications but is more prevalent in industrial and chemical processes .
Properties
CAS No. |
22695-80-3 |
|---|---|
Molecular Formula |
Cl2H8MgO4 |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
magnesium;dichloride;tetrahydrate |
InChI |
InChI=1S/2ClH.Mg.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
XEEYVTMVFJEEEY-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.[Mg+2].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















